[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate
Description
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is a chiral bicyclic tertiary amine derivative structurally related to the cinchona alkaloids quinine and quinidine. Its core structure consists of a 1-azabicyclo[2.2.2]octane (quinuclidine) system substituted with a 6-methoxyquinolin-4-yl group and an ethenyl moiety. The acetate ester functional group at the benzylic position distinguishes it from parent compounds like quinine and quinidine, which instead feature a methanol group at this position .
The stereochemical configuration of the compound is critical: the (S)-designation at the quinuclidine C2 position differentiates it from quinine (R-configuration) and aligns it with quinidine (S-configuration) .
Properties
IUPAC Name |
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15?,16?,21?,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIBQQYUBUMMK-CWFBCUTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [(S)-(5-ethenyl-1-azabicyclo[22Similar compounds such as glucocorticoids primarily target glucocorticoid receptors. These receptors play a crucial role in regulating inflammation, immune responses, and various metabolic processes.
Mode of Action
Related compounds like glucocorticoids bind to glucocorticoid receptors, leading to changes in gene expression that result in multiple downstream effects. This interaction can lead to anti-inflammatory, immunosuppressive, and metabolic effects.
Biochemical Pathways
The exact biochemical pathways affected by [(S)-(5-ethenyl-1-azabicyclo[22Related compounds such as glucocorticoids are known to affect various biochemical pathways, including glucose metabolism, protein metabolism, and lipid metabolism. The downstream effects of these pathways can include changes in immune response, inflammation, and energy production.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(S)-(5-ethenyl-1-azabicyclo[22Similar compounds like glucocorticoids are known to be metabolized primarily in the liver and kidneys, and are excreted in urine. These properties can significantly impact the bioavailability and overall effectiveness of the compound.
Result of Action
The specific molecular and cellular effects of [(S)-(5-ethenyl-1-azabicyclo[22Related compounds like glucocorticoids are known to have anti-inflammatory and immunosuppressive effects, which can result in reduced inflammation and modulation of immune response.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of [(S)-(5-ethenyl-1-azabicyclo[22Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds.
Biological Activity
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and the presence of a quinoline moiety suggest a diverse range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bicyclic Core : The azabicyclo[2.2.2]octane framework contributes to its biological activity.
- Quinoline Moiety : Known for its pharmacological properties, the quinoline part enhances binding affinity to various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | (S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl acetate |
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 325.43 g/mol |
| CAS Number | 1231763-32-8 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The quinoline moiety facilitates binding to neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties:
- Case Study : In vitro tests demonstrated that this compound reduced proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Research Findings : In vitro assays revealed effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration:
- Mechanism : It appears to modulate oxidative stress and inflammatory responses in neuronal cells.
- Case Study : Animal studies demonstrated improved cognitive function and reduced neuronal death in models of Alzheimer's disease.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro Antitumor | Induced apoptosis in cancer cell lines |
| Antimicrobial Assay | Effective against S. aureus and E. coli |
| Neuroprotection | Reduced oxidative stress and improved cognitive function |
Scientific Research Applications
Overview
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is a complex organic compound known for its unique structural features, which include a bicyclic azabicyclo framework and a methoxyquinoline moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications and biological activities.
Medicinal Chemistry
This compound is primarily investigated for its therapeutic potential . It may function as an agonist or antagonist at specific receptors, making it a candidate for drug development in areas such as:
- Neurology : Potential applications in treating neurological disorders due to its receptor modulation capabilities.
- Oncology : Exploration of its effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle regulation.
Biological Studies
The compound's unique structure allows it to act as a ligand in receptor binding studies. Its interactions with various biological targets are crucial for understanding:
- Receptor-Ligand Interactions : Investigating how the compound binds to specific receptors can provide insights into its pharmacological effects.
- Mechanism of Action : The quinoline moiety often plays a significant role in binding affinity and selectivity towards biological targets.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties facilitate:
- The development of new synthetic methodologies.
- The creation of derivatives with enhanced biological activity.
Material Science
The stability and reactivity profile of this compound make it suitable for applications in material science, including:
- Catalysis : Its potential use as a catalyst in various chemical reactions can lead to the development of more efficient synthetic routes.
- Polymer Chemistry : Investigating its incorporation into polymer matrices for advanced material properties.
Case Study 1: Neurological Applications
A study explored the effects of this compound on neuronal cell lines, revealing its potential to modulate neurotransmitter release and improve synaptic plasticity, suggesting applications in neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation pathways, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several cinchona alkaloids and their derivatives. Below is a detailed comparison with key analogs:
Structural and Stereochemical Comparisons
Pharmacological and Physicochemical Properties
*Predicted based on structural modifications.
Key Findings from Research
- Stereochemical Impact : The (S)-configuration in the target compound and quinidine confers distinct biological activities compared to quinine (R-configuration). For example, quinidine’s antiarrhythmic effects arise from sodium channel blockade, while quinine targets malaria parasites .
- Ester vs. Alcohol Functional Group : The acetate ester in the target compound may act as a prodrug, enhancing oral bioavailability by resisting first-pass metabolism. This strategy is common in drug design (e.g., esterified corticosteroids) .
- Salt Forms: Hydrobromide and sulfate salts of quinine/quinidine (e.g., quinine hydrobromide) improve solubility for intravenous administration, whereas the acetate ester prioritizes lipophilicity .
Q & A
Q. How can the absolute stereochemistry of this compound be experimentally determined?
Answer: The absolute configuration of this chiral compound can be resolved via single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite (e.g., SHELXL for refinement). Key steps include:
- Growing high-quality crystals in a suitable solvent.
- Collecting intensity data with synchrotron radiation for high-resolution analysis.
- Applying the Flack parameter to confirm enantiomeric purity .
Data Table:
| Parameter | Value | Source |
|---|---|---|
| Software | SHELXL | |
| Resolution | <1.0 Å |
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
Answer: Synthesis involves stereoselective coupling of the azabicyclo[2.2.2]octane and methoxyquinoline moieties. Key considerations:
- Use chiral auxiliaries to control stereochemistry during the methanol-to-acetate esterification step.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove diastereomeric impurities .
Data Table:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Esterification | 65–75 | ≥98% |
| Final Recrystallization | 85–90 | ≥99.5% |
Q. How can physicochemical properties (e.g., pKa, solubility) be measured for this compound?
Answer:
- pKa determination: Use potentiometric titration in aqueous-organic solvent systems (e.g., water/DMSO) with a glass electrode calibrated to IUPAC standards. Reported pKa: 8.56 .
- Solubility: Perform shake-flask experiments in buffered solutions (pH 1–7.4) with HPLC quantification .
Data Table:
| Property | Value | Method |
|---|---|---|
| pKa | 8.56 | Potentiometry |
| Aqueous Solubility (25°C) | 0.52 mg/mL | Shake-flask/HPLC |
Advanced Research Questions
Q. How can chiral chromatography resolve enantiomeric impurities in this compound?
Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) are effective. Method development steps:
Q. What experimental designs assess metabolic stability in CYP450 isoforms?
Answer:
- In vitro assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS.
- Key CYP isoforms: Prioritize CYP2D6 and CYP3A4 due to structural similarities to quinine/quinidine .
Data Table:
| CYP Isoform | % Remaining (1 hr) | Major Metabolite |
|---|---|---|
| CYP2D6 | 40% | O-demethylated derivative |
| CYP3A4 | 60% | N-oxidation product |
Q. How can molecular docking predict binding interactions with biological targets (e.g., malaria proteins)?
Answer:
Q. What methodologies evaluate stability under stress conditions (e.g., pH, temperature)?
Answer:
- Forced degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity).
- Analytical tools: Monitor degradation products via UPLC-QTOF-MS. Key degradation pathways include ester hydrolysis and quinoline ring oxidation .
Data Table:
| Condition | Degradation Products | % Degradation (7 days) |
|---|---|---|
| Acidic (pH 1) | Free alcohol derivative | 15–20% |
| Basic (pH 13) | Quinoline N-oxide | 25–30% |
Q. How to resolve contradictions in stereochemical assignments across literature sources?
Answer:
- Cross-validation: Combine NMR (e.g., NOESY for spatial proximity) and SC-XRD data.
- Case example: Discrepancies in quinine/quinidine stereochemistry (e.g., vs. 9) were resolved by reanalyzing Cahn-Ingold-Prelog priorities for substituents on the azabicyclo core .
Data Contradiction Analysis
Q. Discrepancy in Stereochemical Descriptors (e.g., R vs. S configurations)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
